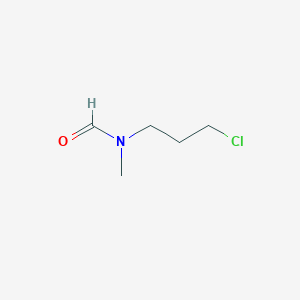
N-(3-Chloropropyl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloropropyl)-N-methylformamide: is an organic compound with the molecular formula C5H10ClNO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a 3-chloropropyl group and the nitrogen atom is substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for preparing N-(3-Chloropropyl)-N-methylformamide involves the direct alkylation of N-methylformamide with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formylation: Another approach involves the formylation of N-(3-chloropropyl)-N-methylamine using formic acid or formic acid derivatives under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(3-Chloropropyl)-N-methylformamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form N-methylformamide and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Chloropropyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its reactivity makes it valuable for creating functionalized materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chloropropyl)-N-methylformamide involves its ability to act as an alkylating agent. The 3-chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.
Molecular Targets and Pathways:
DNA Alkylation: The compound can alkylate guanine bases in DNA, leading to the formation of DNA adducts and potential mutagenesis.
Protein Modification: Alkylation of cysteine residues in proteins can alter their structure and function.
Enzyme Inhibition: By modifying active sites of enzymes, this compound can inhibit their catalytic activity.
Comparación Con Compuestos Similares
N-(3-Chloropropyl)formamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylformamide: Lacks the 3-chloropropyl group, making it less reactive as an alkylating agent.
N-(3-Chloropropyl)-N-ethylformamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: N-(3-Chloropropyl)-N-methylformamide is unique due to its specific combination of the 3-chloropropyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Número CAS |
4172-04-7 |
|---|---|
Fórmula molecular |
C5H10ClNO |
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
N-(3-chloropropyl)-N-methylformamide |
InChI |
InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3 |
Clave InChI |
PSSHCDKLHDMLPC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


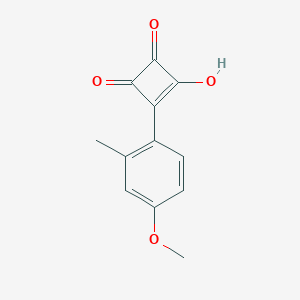
![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
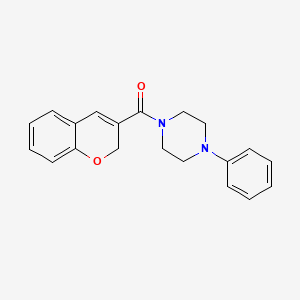

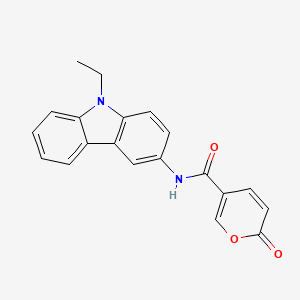
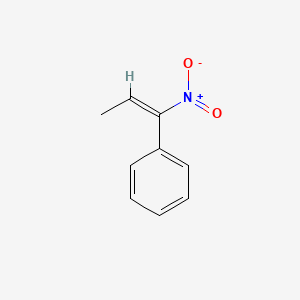
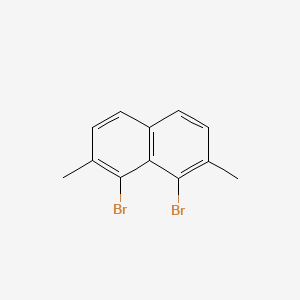
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

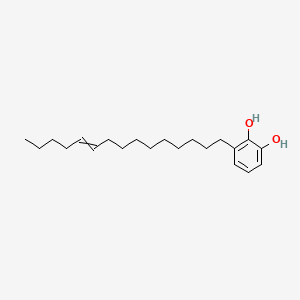
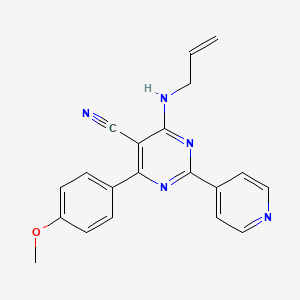
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
